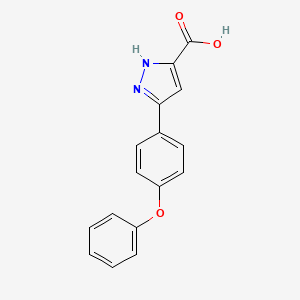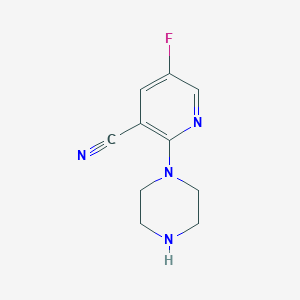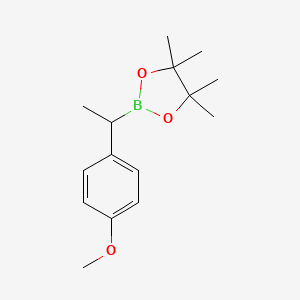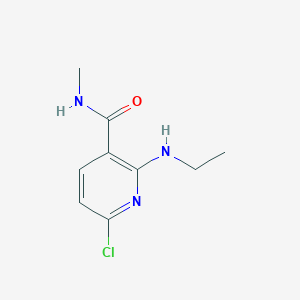
2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyranone core with two dihydroxy-methylphenyl groups attached at the 2 and 6 positions, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one typically involves the condensation of appropriate phenolic compounds with a pyranone precursor under controlled conditions. One common method includes the use of 2,4-dihydroxy-6-methylbenzaldehyde and a suitable pyranone derivative in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydropyran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyran derivatives.
Substitution: Halogenated or alkylated phenyl derivatives.
Applications De Recherche Scientifique
2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways such as the MAP kinase pathway, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dihydroxy-3,6-dimethylbenzoic acid: Shares similar phenolic groups but lacks the pyranone core.
4-Hydroxy-2-quinolones: Contains a similar heterocyclic structure but with different functional groups.
Uniqueness
2,6-Bis(2,4-dihydroxy-6-methylphenyl)-4h-pyran-4-one is unique due to its specific combination of phenolic and pyranone functionalities, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
94306-22-6 |
|---|---|
Formule moléculaire |
C19H16O6 |
Poids moléculaire |
340.3 g/mol |
Nom IUPAC |
2,6-bis(2,4-dihydroxy-6-methylphenyl)pyran-4-one |
InChI |
InChI=1S/C19H16O6/c1-9-3-11(20)5-14(23)18(9)16-7-13(22)8-17(25-16)19-10(2)4-12(21)6-15(19)24/h3-8,20-21,23-24H,1-2H3 |
Clé InChI |
UEOXDDJCRGVIGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C2=CC(=O)C=C(O2)C3=C(C=C(C=C3C)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13987181.png)

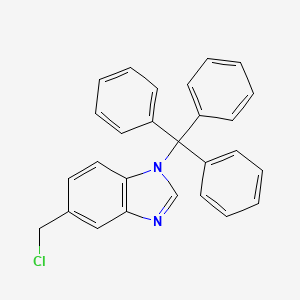

![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)
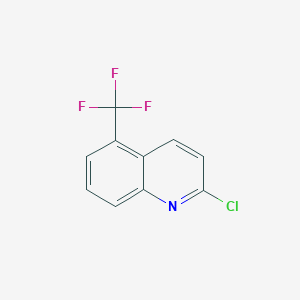


![[2-(Methyloxy)-8-quinolinyl]boronic acid](/img/structure/B13987207.png)
